molecular formula C9H14N2O4 B1201934 6-(Dihydroxy-isobutyl)-thymine

6-(Dihydroxy-isobutyl)-thymine

Cat. No. B1201934
M. Wt: 214.22 g/mol
InChI Key: CLCPDSJUXHDRGX-UHFFFAOYSA-N
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Description

6-(1,3-dihydroxyisobutyl)thymine is a pyrimidone that is thymine in which the hydrogen at position 6 is substituted by a 1,3-dihydroxyisobutyl group. It derives from a thymine.

Scientific Research Applications

Oxidative DNA Damage and Repair

5,6-Dihydroxy-5,6-dihydrothymine (thymine glycol), a form of oxidized thymine, is a critical marker in studying DNA damage and repair mechanisms. Thymine glycol is produced in DNA due to reactions with oxidizing agents and the effects of ionizing and near-ultraviolet radiation. Its identification in oxidized DNA has been crucial for understanding the impact of oxidative stress on DNA and the mechanisms by which cells repair such damage (Frenkel, Goldstein, Duker, & Teebor, 1981).

Radiation-Induced DNA Alterations

Research involving thymine glycol has shed light on the alterations of DNA structure following exposure to ionizing radiation. By examining the formation of thymine glycol in DNA subjected to chemical oxidants and gamma radiation, scientists have been able to elucidate the nature of DNA damage under these conditions, providing insights into the biological effects of radiation (Frenkel, Goldstein, & Teebor, 1981).

Photoreactivity of Thymine

The study of thymine-thymine adducts, derived from thymine irradiated with ultraviolet light, has been important in understanding the photoreactivity of DNA bases. These adducts are closely related to other compounds formed in irradiated DNA, highlighting the common photoreactions between pyrimidine bases and their significance in the photochemistry and photobiology of nucleic acids (Varghese & Wang, 1968).

Impact on DNA Structure and Stability

Research on the isomers of thymine glycols has provided insights into their influence on DNA structure and stability. Isolation of these isomers has allowed for a better understanding of how specific modifications to thymine, such as oxidation, can impact the overall integrity and function of DNA molecules (Wang, 2002).

Mutagenesis and Molecular Modeling

Thymine glycol has been a focal point in studies on mutagenesis, particularly in understanding how specific DNA lesions induced by oxidation and ionizing radiation lead to mutations. Molecular modeling and in vivo experiments involving thymine glycol have provided insights into the mutational specificity and the structural perturbations caused by these lesions (Basu, Loechler, Leadon, & Essigmann, 1989).

Radiation-Induced Thymine Damage in Microorganisms

The investigation of thymine damage in microorganisms like Micrococcus radiodurans following gamma irradiation has been instrumental in understanding DNA repair mechanisms. Studies have explored the formation and repair of thymine base damage, contributing to the broader knowledge of cellular responses to DNA damage (Hariharan & Cerutti, 1972).

Pyrimidine Catabolism in Plants

Research on pyrimidine catabolism in plants, such as rape seedlings, has included the study of thymine derivatives like dihydrothymine. This research contributes to our understanding of nucleotide metabolism in plant systems (Tsai & Axelrod, 1965).

properties

Product Name

6-(Dihydroxy-isobutyl)-thymine

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

6-[3-hydroxy-2-(hydroxymethyl)propyl]-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O4/c1-5-7(2-6(3-12)4-13)10-9(15)11-8(5)14/h6,12-13H,2-4H2,1H3,(H2,10,11,14,15)

InChI Key

CLCPDSJUXHDRGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)NC1=O)CC(CO)CO

synonyms

5,5'-dihydroxy-4,4'-bitryptamine
DHBT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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